4-acetyl-1H-pyrrole-2-carboxylic Acid

Übersicht

Beschreibung

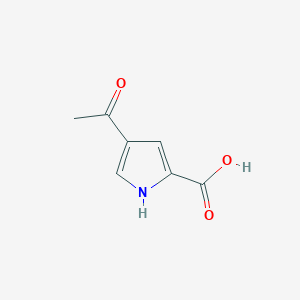

4-Acetyl-1H-pyrrole-2-carboxylic acid (CAS 16168-93-7, molecular formula C₇H₇NO₃, molecular weight 153.13 g/mol) is a pyrrole derivative featuring an acetyl group at the 4-position and a carboxylic acid group at the 2-position of the pyrrole ring . This compound is synthesized via oxidation of 4-acetyl-2-pyrrolecarboxaldehyde using silver nitrate and sodium hydroxide in ethanol, yielding a product with a melting point of ~220°C (dec.) . Pyrrole derivatives are of significant interest in medicinal chemistry and materials science due to their bioactivity (e.g., antitumor, enzyme inhibition) and optoelectronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Acetyl-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 4-acetyl-1H-pyrrole-2-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its functional groups enable it to act as a reagent in various organic reactions, facilitating the development of new compounds with diverse applications.

Biological Activities

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit certain enzymes related to microbial growth, suggesting its utility in developing new antimicrobial agents. Additionally, its structural properties make it a candidate for further exploration in cancer therapeutics.

Medicinal Chemistry

Ongoing research is focused on the therapeutic applications of this compound in drug development. Its ability to modulate enzyme activity positions it as a promising lead compound for designing new drugs targeting various diseases.

Industrial Applications

The compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique chemical structure allows for the development of fine chemicals that are essential in industrial processes .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrrole, including this compound, exhibited significant antimicrobial activity against several bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. This finding highlights its potential as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of 4-acetyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Key structural analogs of 4-acetyl-1H-pyrrole-2-carboxylic acid include variations in substituents (e.g., halogens, alkyl groups, esters) and functional groups, which modulate physicochemical and biological properties. Below is a detailed comparison:

Structural and Functional Modifications

4-Methyl-1H-pyrrole-2-carboxylic Acid (CAS 18711-59-6)

- Molecular formula: C₆H₇NO₂

- Molecular weight : 125.13 g/mol

- Key differences : Replaces the acetyl group with a methyl group at the 4-position.

- Impact :

- Electron effects : Methyl is electron-donating, increasing electron density on the pyrrole ring compared to the electron-withdrawing acetyl group.

- Solubility : Lower polarity due to the absence of the acetyl group; reduced hydrogen-bonding capacity.

- Applications : Less reactive in nucleophilic substitutions but may exhibit improved metabolic stability in drug design .

4-Bromo-1H-pyrrole-2-carboxylic Acid (CAS 27746-02-7)

- Molecular formula: C₅H₄BrNO₂

- Molecular weight : 189.99 g/mol

- Key differences : Bromine substituent at the 4-position.

- Impact: Electronic effects: Bromine is electron-withdrawing, similar to acetyl, but introduces steric bulk. Reactivity: Potential for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C-Br bond. Applications: Useful in synthesizing biaryl structures for pharmaceuticals or polymers .

Ethyl 4-Acetyl-1H-pyrrole-2-carboxylate (CAS 119647-69-7)

- Molecular formula: C₉H₁₁NO₃

- Molecular weight : 181.19 g/mol

- Key differences : Carboxylic acid group esterified to ethyl.

- Impact :

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid (CAS 2386-28-9)

- Molecular formula: C₉H₁₁NO₃

- Molecular weight : 181.19 g/mol

- Key differences : Additional methyl groups at 3- and 5-positions.

- Crystallinity: Enhanced hydrophobic interactions may alter crystal packing .

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid (CAS 1531547-47-3)

- Molecular formula: C₁₃H₁₀ClNO₃

- Molecular weight : 263.68 g/mol

- Key differences : Benzoyl substituent at the 4-position.

- Applications: Increased π-π stacking ability for materials science applications; possible kinase inhibition due to structural mimicry of ATP-binding motifs .

Data Table: Comparative Properties

Biologische Aktivität

4-Acetyl-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole with acetic anhydride and subsequent carboxylation. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and conventional reflux techniques. The compound serves as a versatile intermediate for further chemical modifications, allowing the development of derivatives with enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound appears to inhibit microbial growth by interfering with specific enzymatic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Multidrug-resistant strains |

| Escherichia coli | >64 µg/mL | No significant activity |

| Klebsiella pneumoniae | >64 µg/mL | No significant activity |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies utilizing human lung adenocarcinoma (A549) cell lines revealed that the compound can reduce cell viability significantly. Comparisons with standard chemotherapeutic agents indicate that while it has moderate efficacy, further structural modifications could enhance its potency .

Case Study: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects on A549 cells, this compound was tested at a concentration of 100 µM for 24 hours. The results showed a reduction in cell viability to approximately 78%, indicating potential as an anticancer agent but necessitating further optimization for improved efficacy .

The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets. It is believed to bind to enzymes and receptors, modulating their activity and thus influencing biological pathways related to microbial growth and cancer cell proliferation. Specifically, it may inhibit enzymes critical for cell wall synthesis in bacteria and interfere with metabolic pathways in cancer cells.

Applications in Medicine and Industry

Given its promising biological activities, this compound is being explored for potential therapeutic applications. Its role as a precursor in drug development highlights its utility in synthesizing more complex molecules with enhanced pharmacological profiles. Additionally, its applications extend to agrochemicals and materials science, where it may contribute to the development of novel compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves oxidation of 4-acetyl-2-pyrrolecarboxaldehyde using silver nitrate (AgNO₃) in alkaline conditions. A reported procedure dissolves AgNO₃ (0.94 g) in NaOH (1N) and ethanol, followed by stirring and acidification with HCl to precipitate the product . Key considerations include maintaining stoichiometric ratios (e.g., AgNO₃:aldehyde ≈ 1:1) and controlling pH during acidification to avoid side reactions. Yield optimization requires precise temperature control (room temperature for aldehyde addition) and rapid filtration to isolate the product before degradation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies substituent positions on the pyrrole ring. For example, the acetyl group (δ ~2.5 ppm) and carboxylic proton (δ ~13 ppm) are diagnostic .

- LCMS/ESIMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 168.1) and purity (>95% by HPLC) .

- FTIR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for acetyl and carboxylic acid groups) .

Q. How can crystallographic data resolve structural ambiguities in pyrrole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding patterns and molecular packing. For example, 1H-pyrrole-2-carboxylic acid forms centrosymmetric dimers via N–H⋯O bonds (R₂²(10) motif), while O–H⋯O bonds extend chains along crystallographic axes . Similar analysis applies to 4-acetyl derivatives, where acetyl group orientation impacts intermolecular interactions .

Advanced Research Questions

Q. What strategies address contradictions in reported physicochemical properties (e.g., melting points)?

- Methodological Answer : Discrepancies in melting points (e.g., 220°C dec. vs. 221.5–223°C dec. ) may arise from polymorphic forms or impurities. Mitigation strategies include:

- Recrystallization : Use mixed solvents (e.g., EtOH/ethyl acetate) to isolate pure polymorphs .

- Thermogravimetric Analysis (TGA) : Differentiate decomposition events from melting.

- Cross-validate with differential scanning calorimetry (DSC) and HPLC purity data .

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculates electrophilic regions, such as the pyrrole ring’s α-positions. Retrosynthesis tools (e.g., AI-powered platforms) leverage reaction databases to propose pathways, like amide formation at the carboxylic acid group or acetylation at the pyrrole nitrogen . Solvent effects (e.g., water vs. DMF) and transition-state energy barriers are modeled to optimize reaction conditions.

Q. What are the challenges in designing bioactive derivatives while preserving the pyrrole core’s aromaticity?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., acetyl) reduce pyrrole’s aromaticity, affecting binding to biological targets. Balance via:

- Regioselective functionalization : Protect the carboxylic acid group during acetyl modification .

- Salt formation : Hydrochloride salts improve solubility for biological assays (e.g., methyl ester derivatives ).

- SAR Studies : Compare 4-acetyl derivatives with 3-cyano or 5-methyl analogs to map structure-activity relationships .

Eigenschaften

IUPAC Name |

4-acetyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4(9)5-2-6(7(10)11)8-3-5/h2-3,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIPTQFODJDSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377571 | |

| Record name | 4-acetyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16168-93-7 | |

| Record name | 4-acetyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.